7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several steps. The primary synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ greener synthetic methodologies to improve yield and reduce environmental impact .
Chemical Reactions Analysis
7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells . The presence of electron-donating groups at specific positions on the scaffold enhances its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit significant biological activities, particularly as enzyme inhibitors and anticancer agents . 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific structural modifications that enhance its photophysical properties and biological activity .
Properties
Molecular Formula |
C19H18FN5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
11-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H18FN5O/c1-23(2)9-10-24-8-7-17-16(19(24)26)11-21-18-15(12-22-25(17)18)13-3-5-14(20)6-4-13/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
TZAIUHPUKZWGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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